Ethylene glycol diacrylate

Catalog No.
S561481
CAS No.
2274-11-5
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol diacrylate

CAS Number

2274-11-5

Product Name

Ethylene glycol diacrylate

IUPAC Name

2-prop-2-enoyloxyethyl prop-2-enoate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2

InChI Key

KUDUQBURMYMBIJ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOC(=O)C=C

Synonyms

PEG 700 diacrylate, PEG-DA, poly(ethylene glycol)-diacrylate macromer, poly(ethylene glycol)diacrylate, poly(ethyleneglycol) diacrylate, poly(ethyleneglycol)diacrylate, polyethyleneglycol 700 diacrylate, polyethyleneglycol diacrylate

Canonical SMILES

C=CC(=O)OCCOC(=O)C=C

Ethylene glycol diacrylate (EGDA) is a small organic molecule classified as a diacrylate ester. It is a colorless liquid at room temperature and is synthesized from the reaction of ethylene glycol with acrylic acid []. EGDA plays a significant role in various scientific research fields due to its ability to undergo crosslinking reactions, forming stable networks essential in material science and bioengineering applications [].


Molecular Structure Analysis

EGDA possesses a linear molecular structure with two acrylate functional groups (CH2=CHCOO) attached to a central ethylene glycol unit (OCH2CH2OCH2). The key features of this structure include:

  • Acrylate groups: These highly reactive groups, containing a carbon-carbon double bond and an ester carbonyl group, readily participate in free radical polymerization reactions [].
  • Ether linkage: The central ethylene glycol moiety provides flexibility and spacer distance between the two acrylate groups, influencing the properties of the final crosslinked network [].

Chemical Reactions Analysis

  • Synthesis: Ethylene glycol reacts with acrylic acid in the presence of an acid catalyst to form EGDA [].
HOCH2CH2OH + 2CH2=CHCOOH -> (H2C=CHCOO-CH2-CH2-OOCCH=CH2) + 2H2O
  • Crosslinking: EGDA reacts with other monomers containing vinyl groups in a free radical polymerization process. Initiators trigger the formation of radicals on the double bonds, which then react with the double bonds of EGDA, creating crosslinks and forming a stable network [].

Physical And Chemical Properties Analysis

  • Molecular weight: 170.16 g/mol []
  • Boiling point: 62 °C at 0.9 mmHg []
  • Refractive index: n20/D 1.453 []
  • Density: 1.094 g/mL at 25 °C []
  • Solubility: Miscible with many organic solvents like acetone, ethanol, and toluene [].
  • Stability: Stable under dry conditions, but can undergo slow polymerization upon exposure to light or heat [].

Mechanism of Action (Biomedical Applications)

EGDA is used as a crosslinking agent in the development of hydrogels for drug delivery and tissue engineering applications. Hydrogels are three-dimensional networks capable of absorbing large amounts of water. By incorporating EGDA into the hydrogel structure, researchers can control the pore size, degradation rate, and mechanical properties of the final material []. The mechanism involves the crosslinking of polymer chains through the acrylate groups of EGDA, forming a stable scaffold for cell encapsulation and drug delivery [].

EGDA is a skin, eye, and respiratory irritant. It can cause allergic skin reactions and is suspected to be a mutagen []. Here are some safety points to consider:

  • Wear appropriate personal protective equipment like gloves, safety glasses, and respirators when handling EGDA [].
  • Ensure proper ventilation in the workspace.
  • Avoid contact with skin, eyes, and clothing.
  • Store EGDA in a cool, dry, and dark place in a tightly sealed container [].

Tissue Engineering and Drug Delivery

EGDA's biocompatibility and ability to form hydrogels make it valuable in tissue engineering and drug delivery research. These hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and differentiation. Additionally, they can be loaded with drugs and other therapeutic agents for controlled release and targeted delivery [, ].

  • Biocompatibility: EGDA exhibits minimal cytotoxicity and is well-tolerated by cells, making it suitable for in vitro and in vivo studies [].
  • Hydrogel Formation: EGDA readily undergoes photopolymerization, allowing for the formation of hydrogels with tunable properties like stiffness and degradation rate []. This tunability allows researchers to create hydrogels that mimic the specific properties of different tissues.
  • Drug Delivery: EGDA hydrogels can encapsulate drugs and release them in a controlled manner. This controlled release can improve drug efficacy and reduce side effects [].

Biomaterials and Regenerative Medicine

EGDA finds applications in developing biomaterials for various purposes in regenerative medicine research. Its tailorable properties allow researchers to create materials that mimic the functionalities of various tissues and organs.

  • Biocompatibility: Similar to tissue engineering, EGDA's biocompatibility is crucial for its use in biomaterials that come in contact with living tissues [].
  • Tailorable Properties: By modifying the chemical structure of EGDA or incorporating other components, researchers can adjust the mechanical properties, degradation rate, and other functionalities of the resulting biomaterials [].
  • Corneal Inlays: Researchers are exploring the use of photopolymerized EGDA for corneal inlays to improve vision in patients with specific corneal conditions [].

Environmental Applications

EGDA's ability to form hydrogels with high adsorption capacity makes it a potential candidate for environmental remediation research. These hydrogels can be used to remove heavy metals and other contaminants from water.

  • Adsorption Capacity: EGDA hydrogels can effectively adsorb various pollutants from water due to their high surface area and tunable properties [].
  • Heavy Metal Removal: Studies have shown promising results in using EGDA-based hydrogels for removing lead and other heavy metals from water [].

XLogP3

1.2

UNII

42Q902RIYE

GHS Hazard Statements

Aggregated GHS information provided by 550 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 68 of 550 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 482 of 550 companies with hazard statement code(s):;
H315 (77.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (85.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.07 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2274-11-5
26570-48-9
28158-16-9

Wikipedia

Ethylene glycol diacrylate

General Manufacturing Information

2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types